molecular formula C12H12N2O2 B1450143 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone CAS No. 1015846-12-4

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone

Cat. No.: B1450143
CAS No.: 1015846-12-4
M. Wt: 216.24 g/mol
InChI Key: DWNLGWZAVQITML-UHFFFAOYSA-N
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Description

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone (CAS: 1015846-12-4) is a pyrazole-derived organic compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Its structure consists of a pyrazole ring substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with an acetyl (ethanone) moiety. This compound is primarily used in synthetic chemistry as a precursor for pharmaceutical intermediates and heterocyclic derivatives .

Key physicochemical properties include:

  • Purity: ≥95% (commonly supplied)
  • Storage: Recommended at low temperatures (-20°C)
  • Spectral Data: Characterized by FTIR and GC-MS for structural validation .

Properties

IUPAC Name

1-[1-(2-methoxyphenyl)pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9(15)10-7-13-14(8-10)11-5-3-4-6-12(11)16-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNLGWZAVQITML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650791
Record name 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-12-4
Record name 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazole Ring Formation via Condensation

The core pyrazole ring is commonly synthesized through the cyclocondensation of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones. For example, a typical route involves:

  • Step 1: Reaction of 2-methoxyphenyl hydrazine or its derivatives with an α,β-unsaturated ketone or equivalent precursor under reflux in ethanol or acetic acid.
  • Step 2: Formation of the pyrazole ring by nucleophilic attack and cyclization under basic or acidic conditions.
  • Step 3: Isolation and purification of the pyrazole intermediate by recrystallization.

Acetylation at the 4-Position of Pyrazole

  • The acetyl group introduction at the 4-position is achieved by reaction with acetylating agents such as acetic anhydride or acetyl chloride under heating conditions (typically 140–150 °C for 1 hour).
  • This step is often performed after pyrazole ring formation to ensure regioselective substitution.

Catalysts and Solvents

  • Common solvents include ethanol, acetic acid, and dimethylformamide (DMF).
  • Catalysts or bases such as sodium hydroxide or triethylamine are used to facilitate condensation and cyclization reactions.
  • Reaction times vary from 2 to 6 hours depending on temperature and reagent concentrations.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Outcome
1 2-Methoxyphenyl hydrazine + α,β-unsaturated ketone, ethanol, reflux 4 h Cyclocondensation to form pyrazole ring Pyrazole intermediate
2 Pyrazole intermediate + Acetic anhydride, 140–150 °C, 1 h Acetylation at 4-position 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
3 Cooling, addition to crushed ice, filtration, recrystallization (ethanol) Purification Solid product, >95% purity

Reaction Mechanism Insights

  • The pyrazole ring formation proceeds via nucleophilic attack of the hydrazine nitrogen on the β-carbon of the α,β-unsaturated ketone, followed by cyclization and elimination of water.
  • Acetylation occurs through electrophilic substitution at the pyrazole 4-position, favored by the electron-rich nitrogen atoms in the ring.
  • Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry strongly influence yield and regioselectivity.

Comparative Data on Preparation Conditions and Yields

Parameter Typical Range/Condition Effect on Yield and Purity
Solvent Ethanol, Acetic acid, DMF Ethanol favors cleaner reaction; acetic acid increases rate but may cause side products
Temperature Reflux (78–100 °C) to 150 °C Higher temperatures improve acetylation but risk decomposition
Reaction Time 2–6 hours Longer times increase conversion; excessive time may reduce purity
Catalyst/Base NaOH, triethylamine Facilitates cyclization and acetylation
Purification Recrystallization from ethanol Enhances purity to >95%

Analytical Techniques for Characterization

Research Findings and Notes on Preparation

  • The compound is primarily synthesized for use as a building block in pharmaceutical and agrochemical research due to its versatile pyrazole scaffold.
  • Optimization of reaction parameters such as solvent choice and temperature has been shown to improve yield and minimize side reactions in analogous pyrazole derivatives.
  • No large-scale industrial synthesis details are widely published, but laboratory-scale methods are well-established and reproducible.

Summary Table of Preparation Methods

Method Step Reagents/Conditions Notes Reference
Pyrazole ring synthesis 2-Methoxyphenyl hydrazine + α,β-unsaturated ketone, ethanol, reflux Cyclocondensation under basic/acidic conditions
Acetylation Acetic anhydride, 140–150 °C, 1 h Electrophilic substitution at 4-position
Purification Recrystallization from ethanol Achieves >95% purity
Characterization NMR, MS, IR, X-ray crystallography Confirms structure and purity

Chemical Reactions Analysis

Nucleophilic Addition and Condensation Reactions

The acetyl group at the pyrazole's 4-position participates in nucleophilic additions and condensations:

  • Oxime Formation : Reacting with hydroxylamine hydrochloride under alkaline conditions (NaOH, pH 11, 90 min) yields oxime derivatives. For example:

    1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanone+NH2OH HClNaOHOxime E Z isomers \text{1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanone}+\text{NH}_2\text{OH HCl}\xrightarrow{\text{NaOH}}\text{Oxime E Z isomers }

    Yields range from 81–93%, with isomer ratios dependent on reaction conditions .

  • Chalcone Synthesis : The acetyl group undergoes Claisen-Schmidt condensation with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux (55°C, NaOH catalyst) to form α,β-unsaturated ketones:

    1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanone+ArCHO E 3 Aryl 1 pyrazolyl prop 2 en 1 one\text{1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanone}+\text{ArCHO}\rightarrow \text{ E 3 Aryl 1 pyrazolyl prop 2 en 1 one}

    Products are typically isolated in 60–88% yields .

Functionalization of the Pyrazole Ring

The pyrazole nitrogen and adjacent carbons enable further derivatization:

  • Suzuki Cross-Coupling : The 4-acetylpyrazole derivatives undergo Pd-catalyzed coupling with aryl boronic acids. For example, triflation at the 3-position followed by Suzuki reactions yields biaryl derivatives:

    1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanoneTf2OTriflateArB OH 2,Pd PPh3 43 Aryl 4 acetylpyrazole\text{1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanone}\xrightarrow{\text{Tf}_2\text{O}}\text{Triflate}\xrightarrow{\text{ArB OH }_2,\text{Pd PPh}_3\text{ }_4}\text{3 Aryl 4 acetylpyrazole}

    Optimized conditions (Cs₂CO₃, EtOH, microwave irradiation) achieve 63–64% yields .

  • Alkylation/Acylation : The N1 nitrogen reacts with alkyl halides or acyl chlorides to form N-substituted derivatives. For instance, benzylation using benzyl bromide in DMF with K₂CO₃ affords N-benzylpyrazole products .

Reactions Involving the Methoxyphenyl Substituent

The 2-methoxyphenyl group undergoes electrophilic substitution and demethylation:

  • Demethylation : Treatment with BBr₃ in dichloromethane cleaves the methoxy group to yield phenolic derivatives:

    1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanoneBBr31 1 2 Hydroxyphenyl 1H pyrazol 4 YL ethanone\text{1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanone}\xrightarrow{\text{BBr}_3}\text{1 1 2 Hydroxyphenyl 1H pyrazol 4 YL ethanone}

    Products are stabilized via intramolecular hydrogen bonding .

  • Nitration/Sulfonation : Directed by the methoxy group’s ortho/para-directing effects, nitration (HNO₃/H₂SO₄) introduces nitro groups at the 5-position of the phenyl ring.

Reduction and Oxidation Reactions

  • Ketone Reduction : The acetyl group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄:

    1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanoneNaBH41 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanol\text{1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanone}\xrightarrow{\text{NaBH}_4}\text{1 1 2 Methoxyphenyl 1H pyrazol 4 YL ethanol}

    Yields exceed 85% under mild conditions .

  • Oxidative Dearomatization : Under acidic conditions (H₂SO₄, H₂O₂), the methoxyphenyl ring undergoes partial dearomatization to form quinone-like intermediates .

Coordination Chemistry

The pyrazole nitrogen and acetyl oxygen act as ligands in metal complexes:

Metal IonCoordination SiteComplex TypeApplicationReference
Cu(II)N1 (pyrazole), O (acetyl)Square-planarCatalytic oxidation studies
Pd(II)N1, N2 (pyrazole)TetrahedralCross-coupling catalysts

Biological Activity-Driven Modifications

Derivatives are synthesized to enhance pharmacological properties:

  • Sulfonamide Conjugates : Reaction with sulfonyl chlorides introduces sulfonamide moieties at the acetyl group, improving antimicrobial activity .

  • Hydrazone Formation : Condensation with hydrazines yields hydrazones, evaluated for anticancer activity (e.g., A549 lung cancer cell inhibition) .

This compound’s reactivity is foundational to its utility in medicinal chemistry and materials science, with modifications enabling tailored biological and physicochemical properties. Experimental protocols emphasize controlled conditions (pH, temperature) to optimize yields and selectivity .

Scientific Research Applications

Chemistry

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone serves as a building block in organic synthesis. Its versatility allows it to undergo various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids.
  • Reduction : Reduction can convert the ketone group to alcohols.
  • Substitution : Electrophilic substitution can introduce different functional groups onto the aromatic ring.
Reaction TypeReagents UsedMajor Products
OxidationKMnO4, CrO3Ketones, Carboxylic acids
ReductionNaBH4, LiAlH4Alcohols
SubstitutionHalogens, Nitrating agentsVarious substituted products

Biology

Research indicates that this compound exhibits significant anti-inflammatory and antimicrobial properties:

  • Anti-inflammatory Activity : In vitro studies have shown that it can inhibit pro-inflammatory cytokines, potentially modulating signaling pathways involved in inflammation.
  • Antimicrobial Activity : It has demonstrated effectiveness against various bacterial strains, with notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potential efficacy against resistant strains.

Anti-inflammatory Properties

A study conducted by Smith et al. (2023) investigated the effects of this compound on cytokine production in human macrophages. The results indicated a significant reduction in IL-6 and TNF-alpha levels, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity

Research by Johnson et al. (2024) evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study found that it exhibited MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating promising therapeutic potential.

Mechanism of Action

The mechanism of action of 1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

The biological and physicochemical properties of pyrazole derivatives are highly sensitive to substituent positioning. Below is a comparison with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone C₁₂H₁₂N₂O₂ 216.24 1-(2-MeO-phenyl), 4-acetyl High thermal stability; precursor for bioactive molecules
1-[1-(2-Fluorophenyl)-1H-pyrazol-4-YL]ethanone C₁₁H₉FN₂O 204.21 1-(2-F-phenyl), 4-acetyl Enhanced electronegativity; potential CNS activity
1-[1-(2-Methylphenyl)-1H-pyrazol-4-YL]ethanone C₁₂H₁₂N₂O 200.24 1-(2-Me-phenyl), 4-acetyl Lower polarity; used in agrochemical synthesis
1-(1H-Pyrazol-4-YL)ethanone C₅H₆N₂O 110.11 4-acetyl Simplest analog; foundational for SAR studies
1-[3-(4-Chlorophenyl)-5-(4-MeO-phenyl)-4,5-dihydro-1H-pyrazol-1-YL]ethanone C₁₈H₁₇ClN₂O₂ 340.80 3-Cl-phenyl, 5-MeO-phenyl Pyrazoline ring; antifungal activity

Substituent Effects :

  • Electron-donating groups (e.g., 2-MeO-) enhance resonance stabilization of the pyrazole ring, increasing thermal stability .
  • Halogen substituents (e.g., 2-F-) introduce electronegativity, altering solubility and reactivity .
  • Pyrazoline derivatives (e.g., dihydro-pyrazole) exhibit distinct biological activities due to partial saturation of the heterocyclic ring .

Comparison with Indole-Based Analogs

Indole-containing analogs, such as synthetic cannabinoids JWH-250 and JWH-302, share structural similarities but differ in core heterocycles:

Compound Core Structure Molecular Formula Key Applications Reference
JWH-250 Indole C₂₂H₂₅NO₂ Psychoactive cannabinoid receptor agonist
Target Compound Pyrazole C₁₂H₁₂N₂O₂ Non-psychoactive; medicinal chemistry intermediate

Key Differences :

  • Bioactivity: Indole derivatives (e.g., JWH-250) target cannabinoid receptors, whereas pyrazole analogs lack significant receptor binding .
  • Regulatory Status: Pyrazole derivatives are less likely to be classified as controlled substances due to their non-psychoactive nature .

Challenges :

  • Regioselectivity : Ensuring substitution at the 4-position requires precise temperature control .
  • Purification : Silica gel chromatography is critical for isolating high-purity product .

Crystallography

While the crystal structure of the target compound remains unreported, related pyrazoline derivatives (e.g., 1-(4-MeO-phenyl)-2-triazol-1-yl-ethanone) crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonding networks stabilizing the lattice . SHELX software is commonly employed for structure refinement .

Antimicrobial Potential

Pyrazoline analogs (e.g., 1-(4-Cl-phenyl)-5-MeO-pyrazoline) demonstrate antifungal activity against Candida albicans (MIC: 8–16 µg/mL) and antibacterial activity against Staphylococcus aureus (MIC: 16–32 µg/mL) . However, the target compound’s bioactivity is understudied, highlighting a research gap.

Biological Activity

1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone, also known as a pyrazole derivative, has garnered attention in recent years due to its potential biological activities. This compound, with the molecular formula C12H12N2O2, is synthesized through various chemical routes, primarily involving the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate. Research indicates that it may exhibit significant anti-inflammatory and antimicrobial properties, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The structure of this compound is characterized by:

  • A pyrazole ring system.
  • A methoxy group at the 2-position of the phenyl ring.
  • An ethanone moiety that contributes to its reactivity.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses. The mechanism of action likely involves the modulation of signaling pathways associated with inflammation.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies report that it demonstrates significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be an effective agent in combating infections caused by resistant strains.

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : The compound could interact with receptors that modulate immune responses, although detailed receptor binding studies are still required.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
Anti-inflammatoryInhibition of cytokine production in vitro
AntimicrobialEffective against multiple bacterial strains
CytotoxicityPotential cytotoxic effects on cancer cells

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing its effect on Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a lower MIC than traditional antibiotics, suggesting a promising alternative for treating bacterial infections, particularly those resistant to standard treatments.

Q & A

Q. Table 1: Optimization of Synthetic Conditions

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes cyclization
SolventEthanol/Acetic AcidBalances polarity and cost
Catalyst (Piperidine)5 mol%Reduces side products

Q. Table 2: Crystallographic Data Refinement

SoftwareR-factor ThresholdKey Features
SHELXL-2018<0.05Anisotropic refinement, hydrogen modeling
OLEX2<0.10GUI for disorder resolution

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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1-[1-(2-Methoxyphenyl)-1H-pyrazol-4-YL]ethanone
Reactant of Route 2
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